

Spectroscopic Profile of 5-Iodo-1H-indazol-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 5-Iodo-1H-indazol-3-amine

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **5-Iodo-1H-indazol-3-amine**. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide leverages data from the closely related analogue, 5-Iodo-1H-indazole-3-carboxaldehyde, in conjunction with established principles of spectroscopic analysis for aromatic and heterocyclic amines. This approach allows for a robust prediction and interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Iodo-1H-indazol-3-amine**.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **5-Iodo-1H-indazol-3-amine**. These predictions are based on the analysis of its structural features and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **5-Iodo-1H-indazol-3-amine** Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~11.0 - 12.0	br s	1H	N1-H (indazole)
~7.8	s	1H	C4-H
~7.4	d	1H	C6-H
~7.2	d	1H	C7-H
~5.5	br s	2H	C3-NH ₂

Table 2: Predicted ¹³C NMR Data for **5-Iodo-1H-indazol-3-amine** Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Assignment
~150	C3
~141	C7a
~133	C5
~129	C3a
~125	C6
~120	C4
~112	C7
~85	C5-I

Infrared (IR) Spectroscopy

The IR spectrum of **5-Iodo-1H-indazol-3-amine** is expected to exhibit characteristic absorption bands corresponding to its primary amine and aromatic heterocyclic structure.

Table 3: Predicted IR Absorption Bands for **5-Iodo-1H-indazol-3-amine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Medium, Sharp (doublet)	N-H stretch (primary amine)[1][2]
~3100	Medium, Broad	N-H stretch (indazole)
3100 - 3000	Medium	Aromatic C-H stretch
1650 - 1580	Medium to Strong	N-H bend (primary amine)[1][3]
1620 - 1450	Medium to Strong	C=C stretch (aromatic)
1335 - 1250	Strong	C-N stretch (aromatic amine)[1]
910 - 665	Broad	N-H wag (primary amine)[1]
~800	Strong	C-I stretch

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for **5-Iodo-1H-indazol-3-amine**

m/z	Relative Intensity	Assignment
259	High	[M] ⁺ (Molecular Ion)
132	Medium	[M - I] ⁺
105	Medium	[M - I - HCN] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Iodo-1H-indazol-3-amine** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to

observe the exchangeable N-H protons of the indazole ring and the amine group.

- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of **5-Iodo-1H-indazol-3-amine** with dry KBr powder and press it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
- Data Acquisition:
 - Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

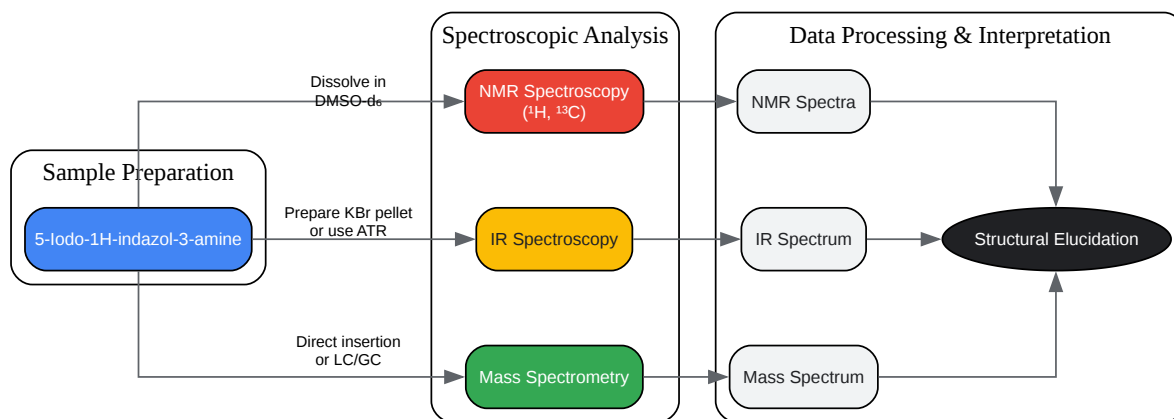
- Scan the sample over a wavenumber range of 4000-400 cm^{-1} .
- Collect a background spectrum of the empty sample compartment or the clean ATR crystal before scanning the sample.
- Data Processing:
 - The obtained spectrum should be background-corrected.
 - Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a hyphenated technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Ionization: Use Electron Ionization (EI) as the ionization method to generate the molecular ion and characteristic fragment ions.
- Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
- Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-Iodo-1H-indazol-3-amine**.



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Caption: General workflow for the spectroscopic characterization of **5-Iodo-1H-indazol-3-amine**.

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